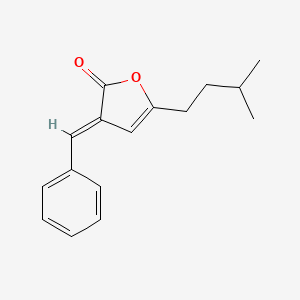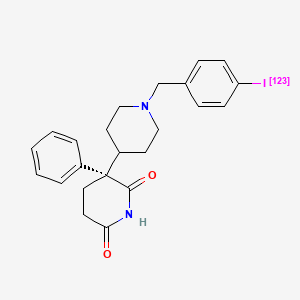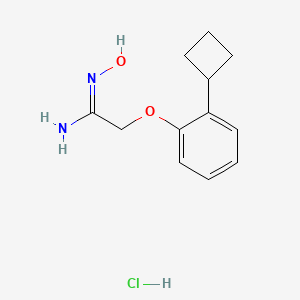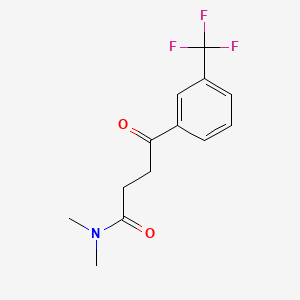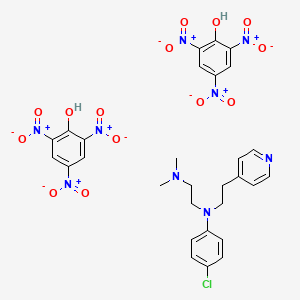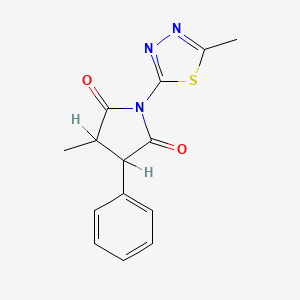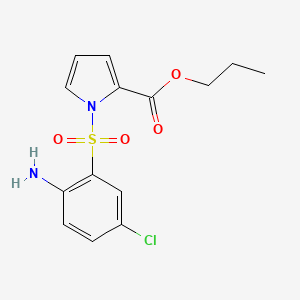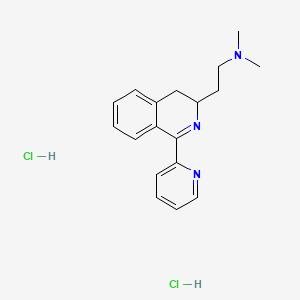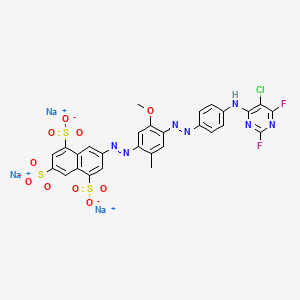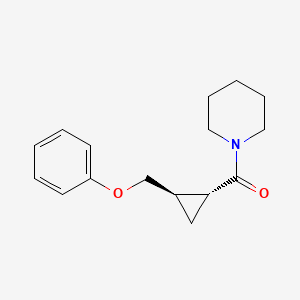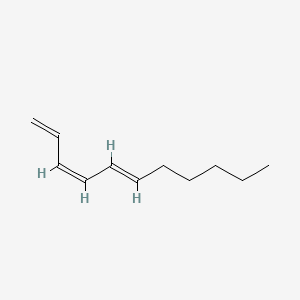
Psilomethoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psilomethoxin, also known as 4-Hydroxy-5-methoxy-N,N-dimethyltryptamine, is a hypothetical novel psychedelic drug. It is structurally similar to other psychedelic tryptamines, but very little is known about its effects. The compound was first reported in the chemical literature by Marc Julia’s group at the Pasteur Institute in 1965 .
准备方法
The synthesis of Psilomethoxin involves a 10-step process starting from ortho-vanillin . Alexander Shulgin hypothesized that this compound could be biosynthesized by feeding Psilocybe cultures with 5-MeO-DMT, referencing a 1988 study by Jochen Gartz where transformation of DET into 4-HO-DET and 4-PO-DET was reported using such a method
化学反应分析
Psilomethoxin, like other tryptamines, is expected to undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions involving halogenated compounds. The major products formed from these reactions would depend on the specific conditions and reagents used .
科学研究应用
Due to its hypothetical status, Psilomethoxin has not been extensively studied for scientific research applications. its structural similarity to other psychedelic tryptamines suggests potential applications in chemistry, biology, and medicine. For instance, it could be used in studies exploring the effects of psychedelic compounds on the brain and mental health conditions. Additionally, it might have applications in the development of new therapeutic agents for treating psychiatric disorders .
作用机制
The exact mechanism of action of Psilomethoxin is not well understood due to the lack of research. it is likely to interact with serotonin receptors in the brain, similar to other tryptamines. This interaction could lead to altered neurotransmitter activity and changes in perception, mood, and cognition .
相似化合物的比较
Psilomethoxin is structurally similar to other psychedelic tryptamines such as psilocin, psilocybin, and 5-MeO-DMT. Psilocin and psilocybin are naturally occurring compounds found in certain species of mushrooms, while 5-MeO-DMT is found in the venom of certain toads. This compound is unique in that it combines structural elements of both psilocin and 5-MeO-DMT, potentially leading to distinct effects .
List of Similar Compounds::- Psilocin (4-HO-DMT)
- Psilocybin (4-PO-DMT)
- 5-MeO-DMT
- Bufotenin (5-HO-DMT)
- Baeocystin (4-PO-NMT)
- Aeruginascin (4-PO-N-TMT)
- N,N-Dimethyltryptamine (DMT)
属性
CAS 编号 |
2433-31-0 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)7-6-9-8-14-10-4-5-11(17-3)13(16)12(9)10/h4-5,8,14,16H,6-7H2,1-3H3 |
InChI 键 |
YTBHRCRBKLRGBT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CNC2=C1C(=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


